molecular formula C72H146O37 B14811819 HO-Peg36-OH

HO-Peg36-OH

Cat. No.: B14811819
M. Wt: 1603.9 g/mol
InChI Key: QOKGXBLQPLZVAI-UHFFFAOYSA-N
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Description

It is a monodisperse compound with the molecular formula C72H146O37 and a molecular weight of approximately 1603.9 Daltons . This compound is characterized by its two terminal hydroxyl groups, making it highly reactive and suitable for various applications in biomedical and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-Peg36-OH involves the polymerization of ethylene oxide. The degree of polymerization determines the molecular weight of the resulting PEG. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The process is highly reproducible and results in a monodisperse product with minimal polydispersity .

Chemical Reactions Analysis

Types of Reactions

HO-Peg36-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HO-Peg36-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker in polymer chemistry and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of hydrogels, coatings, and adhesives

Mechanism of Action

The mechanism of action of HO-Peg36-OH involves its ability to form stable covalent bonds with various biomolecules and surfaces. The terminal hydroxyl groups can be activated to react with amine, carboxyl, or thiol groups, facilitating the conjugation of this compound to proteins, peptides, or nanoparticles. This conjugation enhances the solubility, stability, and bioavailability of the modified molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HO-Peg36-OH is unique due to its longer polymer chain, which provides greater flexibility and a larger hydrodynamic volume compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended circulation times and reduced immunogenicity .

Properties

Molecular Formula

C72H146O37

Molecular Weight

1603.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C72H146O37/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h73-74H,1-72H2

InChI Key

QOKGXBLQPLZVAI-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Origin of Product

United States

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